5-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
This compound belongs to the imidazo[4,5-b]pyridine class, characterized by a fused bicyclic core with an imidazole ring. The structure features:
- 5-(2,3-Dimethoxyphenyl) substitution: Two methoxy groups at positions 2 and 3 on the phenyl ring, enhancing electron donation and steric bulk.
- 2-(4-Methoxyphenyl) substitution: A para-methoxy group on the second phenyl ring, contributing to π-π stacking interactions.
Properties
IUPAC Name |
5-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-28-13-9-7-12(8-10-13)20-24-18-15(22(26)27)11-16(23-21(18)25-20)14-5-4-6-17(29-2)19(14)30-3/h4-11H,1-3H3,(H,26,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTRZZQRLAEWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=C(C(=CC=C4)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl groups: The phenyl groups can be introduced via Suzuki coupling reactions using palladium catalysts.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of continuous flow reactors: to improve reaction efficiency.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant antimicrobial properties. Specifically, compounds within this class have shown efficacy against various bacterial strains. A study highlighted the synthesis of related compounds and their antibacterial activities, suggesting that structural modifications can enhance effectiveness against resistant strains .
Anticancer Properties
The imidazo[4,5-b]pyridine scaffold has been explored for its anticancer potential. Compounds derived from this structure have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have reported that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .
Neurological Effects
Some derivatives of imidazo[4,5-b]pyridine have been investigated for their effects on the central nervous system. They have shown promise as anxiolytic and anticonvulsant agents. The presence of methoxy groups in the phenyl rings appears to enhance their interaction with neurotransmitter receptors .
Case Studies
Synthesis Techniques
The synthesis of 5-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step reactions including cyclization and functional group transformations. Various methods such as microwave-assisted synthesis or solvent-free conditions are being explored to improve yield and reduce reaction times .
Mechanism of Action
The mechanism of action of 5-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs of Imidazo[4,5-b]pyridine-7-carboxylic Acid Derivatives
Key Differences and Implications
Substituent Effects on Solubility: The target compound’s carboxylic acid group enhances aqueous solubility compared to methyl ester derivatives (e.g., VI116) . Methoxy groups (2,3- and 4-positions) in the target compound increase polarity but may reduce passive diffusion compared to non-polar groups (e.g., cyclopropylmethyl in ).
Thioxo groups (e.g., 2-thioxo in ) replace oxygen with sulfur, altering hydrogen-bonding capacity and redox properties.
Biological Activity :
Thiazolo[4,5-b]pyridine Derivatives
Comparison with Target Compound :
- Thiazolo vs. Imidazo Cores : Thiazolo[4,5-b]pyridines replace the imidazole nitrogen with sulfur, altering electronic properties and binding modes.
- Piperidinyl/Pyrrolidinyl Substituents : These groups in thiazolo derivatives () may enhance interactions with charged residues in enzymatic active sites compared to methoxy substituents.
Biological Activity
5-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound belonging to the imidazo[4,5-b]pyridine class, which has garnered interest due to its diverse biological activities. This article explores its pharmacological potential, focusing on its antiproliferative, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C22H19N3O5
- Molecular Weight : 405.41 g/mol
- CAS Number : 1021052-32-3
Antiproliferative Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve cell cycle arrest and apoptosis induction.
Research Findings
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits IC50 values ranging from 1.45 to 4.25 μM against several cancer cell lines, indicating strong antiproliferative activity .
- Mechanism of Action : The compound was shown to cause a dose-dependent accumulation of G2/M arrested cells, suggesting a specific mechanism targeting the cell cycle .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.45 |
| MCF-7 | 3.00 |
| HeLa | 4.25 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated in various models, showing promise in reducing inflammation-related markers.
Key Findings
- Inflammatory Response : The compound significantly inhibited the expression of inflammatory cytokines in human retinal pigment epithelial cells subjected to oxidative stress .
- Mechanistic Insights : It was found to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response regulation .
Antimicrobial Activity
The antimicrobial potential of imidazo[4,5-b]pyridine derivatives has been explored, with promising results against various pathogens.
Study Results
- Bacterial Strains : The compound exhibited good activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Mechanism : Molecular docking studies suggested that the compound interacts effectively with bacterial enzymes, disrupting their function and leading to cell death .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Case Studies
Several case studies have documented the biological activity of related compounds within the imidazo[4,5-b]pyridine family:
- Breast Cancer Treatment : A derivative showed enhanced sensitivity in breast cancer cells when used in combination with PARP inhibitors, indicating potential for synergistic effects in cancer therapy .
- Chronic Inflammation Models : In animal models of chronic inflammation, administration of similar compounds resulted in significant reductions in inflammatory markers and improved clinical outcomes .
Q & A
Basic Research Question
- NMR : 1H/13C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in imidazo-pyridine core) .
- HRMS : Confirm molecular weight (expected [M+H]+: ~434.15) and detect impurities .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen bonding (e.g., carboxylic acid dimer formation) .
How can computational methods guide the design of derivatives with enhanced selectivity?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on substituent effects at the 2,3-dimethoxyphenyl group .
- QSAR Modeling : Train models on existing bioactivity data to predict IC50 values for novel analogs .
- DFT Calculations : Analyze electron density maps to optimize the carboxylic acid group’s hydrogen-bonding potential .
What strategies mitigate poor aqueous solubility during in vitro assays?
Advanced Research Question
- Prodrug Design : Esterify the carboxylic acid group to improve lipophilicity (e.g., ethyl ester derivatives) .
- Co-solvents : Use DMSO/PEG400 mixtures (<1% v/v) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
How do structural modifications at the 4-methoxyphenyl moiety impact pharmacological activity?
Advanced Research Question
- SAR Studies : Replace the 4-methoxy group with halogens (e.g., Cl, F) or bulkier substituents (e.g., -CF3) to assess effects on binding affinity .
- Enzymatic Assays : Test modified analogs against cytochrome P450 isoforms to evaluate metabolic stability .
- Pharmacokinetics : Compare logP and plasma protein binding (%PPB) to correlate structural changes with ADME properties .
What experimental approaches validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
- CRISPR Knockout Models : Delete putative targets (e.g., kinases) in cell lines to confirm on-target effects .
- Transcriptomics : Perform RNA-seq to identify downstream gene expression changes post-treatment .
- In Vivo Imaging : Use fluorescence-tagged derivatives to track tissue distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
